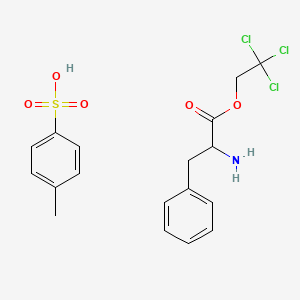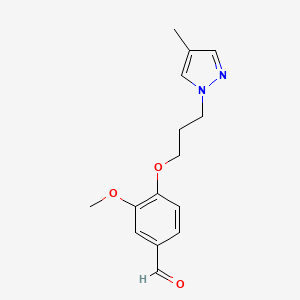
Lergo; Lergotril
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lergotrile is synthesized through a series of chemical reactions involving the ergoline structure. . The reaction conditions often require the use of specific reagents and catalysts to ensure the correct configuration and purity of the final product.
Industrial Production Methods
While detailed industrial production methods for Lergotrile are not widely documented, the synthesis would likely involve large-scale chemical reactors and stringent quality control measures to ensure the consistency and safety of the compound. The process would also need to address the handling and disposal of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Lergotrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the ergoline structure, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Halogen substitution reactions are common, particularly involving the chlorine atom in the ergoline nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of Lergotrile, while substitution reactions can produce halogenated analogs.
Scientific Research Applications
Lergotrile has been explored in various scientific research applications, including:
Chemistry: As a model compound for studying ergoline derivatives and their chemical behavior.
Biology: Investigating its effects on dopamine receptors and related biological pathways.
Medicine: Although not successful in treating Parkinson’s disease, it provides insights into the development of dopamine receptor agonists.
Mechanism of Action
Lergotrile exerts its effects primarily by acting as a dopamine receptor agonist . It binds to dopamine receptors in the brain, mimicking the action of dopamine and thereby influencing various neurological processes. This mechanism is particularly relevant in the context of Parkinson’s disease, where dopamine levels are typically reduced .
Comparison with Similar Compounds
Similar Compounds
Bromocriptine: Another ergoline derivative used as a dopamine receptor agonist.
Pergolide: Similar in structure and function, used in the treatment of Parkinson’s disease.
Cabergoline: Known for its long half-life and high affinity for dopamine receptors.
Uniqueness of Lergotrile
Lergotrile’s uniqueness lies in its specific chemical structure, particularly the presence of the chlorine atom and the acetonitrile group.
Properties
Molecular Formula |
C17H18ClN3 |
|---|---|
Molecular Weight |
299.8 g/mol |
IUPAC Name |
2-(5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)acetonitrile |
InChI |
InChI=1S/C17H18ClN3/c1-21-9-10(5-6-19)7-12-11-3-2-4-14-16(11)13(8-15(12)21)17(18)20-14/h2-4,10,12,15,20H,5,7-9H2,1H3 |
InChI Key |
JKAHWGPTNVUTNB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



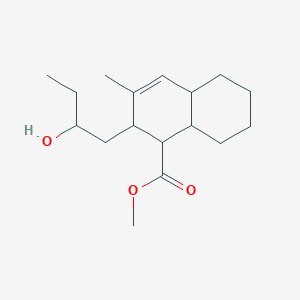

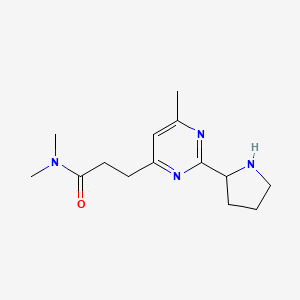

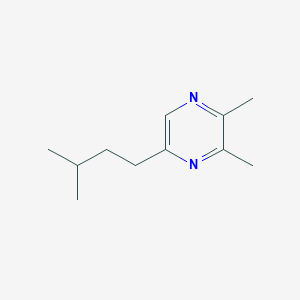

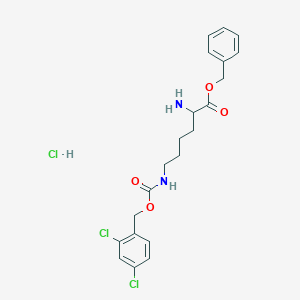
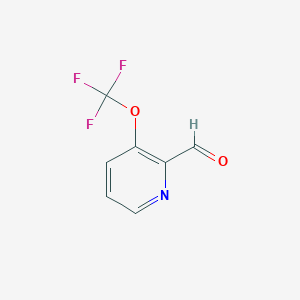
![3-((1H-imidazol-1-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12294708.png)
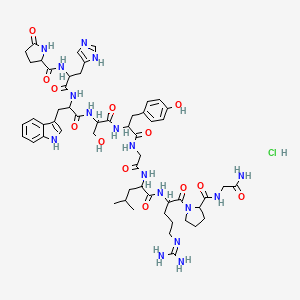
![3-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)propanoic acid](/img/structure/B12294725.png)
